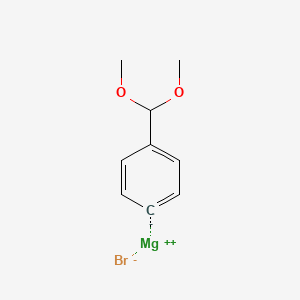
2-(2-Methyl-4-phenyloxazol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-4-phenyloxazol-5-yl)ethanol: is a heterocyclic compound that features an oxazole ring substituted with a hydroxyethyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyethylamine with 2-methyl-4-phenyloxazole in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-(2-carboxyethyl)-2-methyl-4-phenyloxazole.
Reduction: Formation of 5-(2-hydroxyethyl)-2-methyl-4-phenyltetrahydrooxazole.
Substitution: Formation of substituted phenyl derivatives such as 5-(2-hydroxyethyl)-2-methyl-4-(bromophenyl)oxazole.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets and pathways, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential medicinal properties are explored in the context of developing new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Pathways: The compound’s effects on molecular targets can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
5-(2-Hydroxyethyl)-4-methylthiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Hydroxyethyl-4-methylimidazole: Contains an imidazole ring and has similar functional groups.
2-Methyl-4-phenyloxazole: Lacks the hydroxyethyl group but shares the oxazole and phenyl moieties.
Uniqueness: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it distinct from other similar compounds and enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
89149-95-1 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-9-13-12(11(15-9)7-8-14)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
InChI-Schlüssel |
QPKXWZMCORUMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1-Dimethylethyl [1-(hydroxymethyl)-2-methyl-2-phenylpropyl]carbamate](/img/structure/B8690988.png)
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)






